5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole is a compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a pyrazole ring substituted with a fluorophenyl group and an oxadiazole ring substituted with a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves a multi-step process. One common method includes the following steps:
Synthesis of Pyrazole Intermediate: The pyrazole ring is synthesized via a one-pot three-component reaction under microwave irradiation.
Formation of Oxadiazole Ring: The oxadiazole ring is formed through the reaction of the pyrazole intermediate with appropriate reagents under conventional heating.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Microwave-assisted synthesis and conventional heating methods are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole and oxadiazole derivatives.
Substitution: Formation of substituted pyrazole and oxadiazole derivatives with various functional groups.
Scientific Research Applications
5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anti-cancer agent, particularly against breast cancer cell lines.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is used in molecular docking studies to understand its binding affinity to various biological targets, such as human estrogen alpha receptor (ERα).
Mechanism of Action
The mechanism of action of 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it has been shown to bind to the human estrogen alpha receptor (ERα), potentially inhibiting its activity . The compound’s fluorine substitution enhances its binding affinity and stability, making it a potent inhibitor in various biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl-substituted pyrazole ring but differs in the substitution pattern and the presence of a naphthalenyl group.
1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones: These compounds feature a similar pyrazole-oxadiazole core but with different substituents and structural modifications.
Uniqueness
5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and methylphenyl groups enhances its stability and binding affinity, making it a valuable compound in medicinal chemistry and material science .
Properties
Molecular Formula |
C18H13FN4O |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H13FN4O/c1-11-4-2-3-5-14(11)17-20-18(24-23-17)16-10-15(21-22-16)12-6-8-13(19)9-7-12/h2-10H,1H3,(H,21,22) |
InChI Key |
CZAHRIPYGHJQGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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